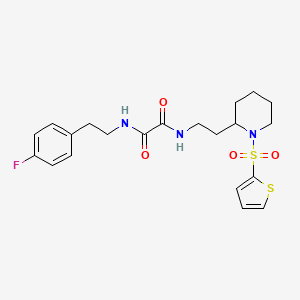
3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, vibrational spectroscopy and quantum computational studies have been used to investigate the optimized geometrical structure, electronic, and vibrational features of similar compounds .Scientific Research Applications
Synthesis and Anticancer Screening
A study by Varshney et al. (2015) involved synthesizing hydroxy and non-hydroxy long chain substituted 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles from 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide, which demonstrated cytotoxic activity against various human cancer cell lines (Varshney et al., 2015).
Antimicrobial Activity
Ansari et al. (2011) synthesized derivatives of 2-methyl-1H-benzimidazole, exhibiting in vitro activity against bacteria and fungi. This highlights the compound's potential in antimicrobial applications (Ansari et al., 2011).
Antimicrobial Synthesis
Fahmy et al. (2001) developed a series of 2-methylbenzimidazole derivatives incorporated into different heterocycles, showing considerable antimicrobial activity against various bacteria and yeast (Fahmy et al., 2001).
Antimicrobial Derivatives
Ansari and Lal (2009) investigated derivatives of benzimidazole for antimicrobial activities, finding good activity towards Gram-positive bacteria and moderate activity against fungi (Ansari & Lal, 2009).
Antioxidant Properties
Kuş et al. (2008) synthesized novel thiadiazol-2-amine and triazole-3-thione derivatives of benzimidazole, testing their antioxidant properties in various in vitro systems, highlighting their potential as antioxidant agents (Kuş et al., 2008).
Anticancer Evaluation
Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives from 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, which were evaluated for in vitro anticancer activity, showing moderate activity on breast cancer cell lines (Salahuddin et al., 2014).
Antioxidant Derivatives
Another study by Kuş et al. (2004) synthesized benzimidazole derivatives with in vitro effects on rat liver, indicating significant antioxidant properties (Kuş et al., 2004).
Poly(ADP-ribose) Polymerase Inhibitor
Penning et al. (2009) developed a series of benzimidazole carboxamide PARP inhibitors, one of which, ABT-888, showed excellent potency against both the PARP-1 and PARP-2 enzymes and demonstrated good in vivo efficacy in cancer models (Penning et al., 2009).
properties
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(16)14-12/h2-5H,6-7,12H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZUXYTWSZHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2840607.png)

![(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2840609.png)
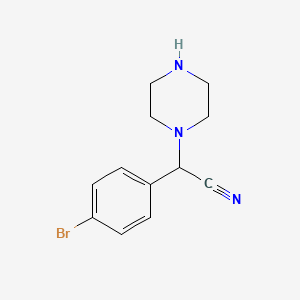
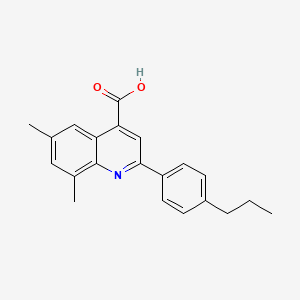
![4-(diethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2840617.png)
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2840623.png)
![3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2840624.png)
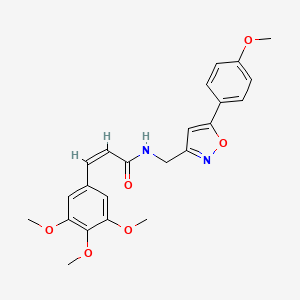
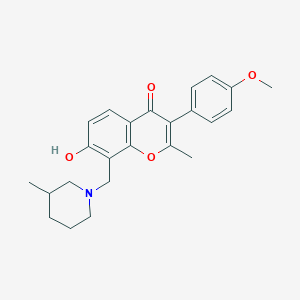
![N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B2840627.png)


